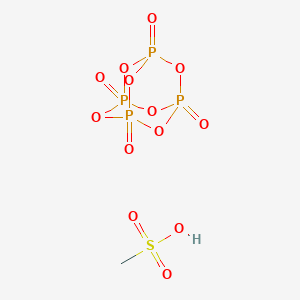
Eaton reagent
Übersicht
Beschreibung
Eaton reagent is a chemical compound consisting of a solution of phosphorus pentoxide in methanesulfonic acid. It is commonly used as an alternative to polyphosphoric acid in chemical synthesis, particularly to promote acylation reactions . This reagent is known for its ability to facilitate cyclization reactions, such as the formation of five- or six-membered rings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Eaton reagent is prepared by dissolving phosphorus pentoxide in methanesulfonic acid in a 1:10 weight ratio . The preparation involves careful handling due to the exothermic nature of the reaction. The resulting solution is less viscous compared to polyphosphoric acid, making it easier to handle and use in various synthetic applications .
Industrial Production Methods: Industrial production of this compound follows the same principle as laboratory preparation but on a larger scale. The process involves the controlled addition of phosphorus pentoxide to methanesulfonic acid under an inert atmosphere to prevent moisture absorption and ensure the stability of the reagent .
Analyse Chemischer Reaktionen
Types of Reactions: Eaton reagent primarily undergoes acylation reactions, where it acts as a condensing agent. It is also used in cyclization reactions to form heterocyclic compounds .
Common Reagents and Conditions:
Acylation Reactions: this compound is used with acyl chlorides or anhydrides to promote the formation of acylated products.
Cyclization Reactions: It facilitates the cyclization of phenylacetamides to form tetrahydroisoquinoline-3-ones.
Major Products:
Acylated Products: Formed from the reaction with acyl chlorides or anhydrides.
Cyclized Compounds: Such as tetrahydroisoquinoline-3-ones, which are valuable intermediates in pharmaceutical synthesis.
Wissenschaftliche Forschungsanwendungen
Eaton reagent has a wide range of applications in scientific research:
Wirkmechanismus
Eaton reagent exerts its effects through the activation of carbonyl compounds, facilitating nucleophilic attack by acylating agents. The phosphorus pentoxide component acts as a dehydrating agent, promoting the formation of reactive intermediates that undergo subsequent cyclization or acylation . The methanesulfonic acid component provides a highly acidic environment, enhancing the reactivity of the phosphorus pentoxide .
Vergleich Mit ähnlichen Verbindungen
Polyphosphoric Acid: Used in similar acylation and cyclization reactions but is more viscous and harder to handle.
Methanesulfonic Acid: Used as a standalone acid catalyst but lacks the dehydrating power of phosphorus pentoxide.
Uniqueness: Eaton reagent is unique due to its combination of phosphorus pentoxide and methanesulfonic acid, providing both dehydrating and acidic properties. This dual functionality makes it more efficient and easier to handle compared to polyphosphoric acid .
Eigenschaften
IUPAC Name |
2,4,6,8,9,10-hexaoxa-1λ5,3λ5,5λ5,7λ5-tetraphosphatricyclo[3.3.1.13,7]decane 1,3,5,7-tetraoxide;methanesulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O3S.O10P4/c1-5(2,3)4;1-11-5-12(2)8-13(3,6-11)10-14(4,7-11)9-12/h1H3,(H,2,3,4); | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQZXHMRBXBPEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4O13P4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
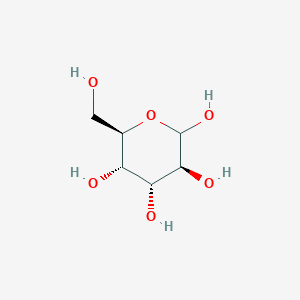
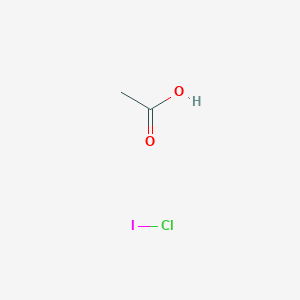
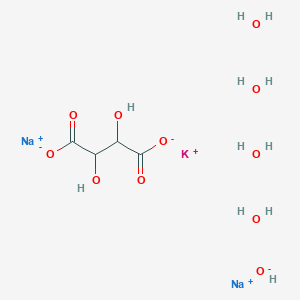

![(1S,3S,6S,8S,11S,13S,16S,18S,21S,23S,26S,28S,31S,33R,36R,38R,40R,42R,44R,46R,48R)-5,10,15,20,25,30,35-heptakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B8254767.png)
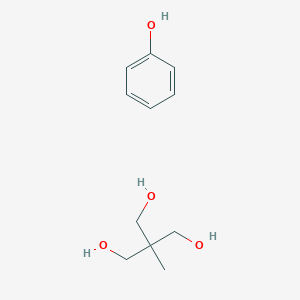
![5-(methylamino)-2-[[(2S,3R,5R,8S,9S)-3,5,9-trimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid](/img/structure/B8254777.png)
![3-Amino-5,12,13,14-tetrahydroxy-14-(hydroxymethyl)-8,10-dioxa-2-aza-4-azoniatetracyclo[7.3.1.17,11.01,6]tetradec-3-en-9-olate](/img/structure/B8254792.png)
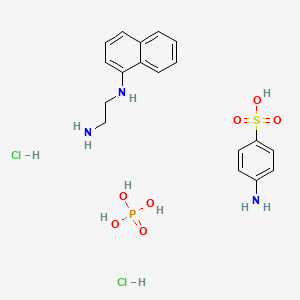
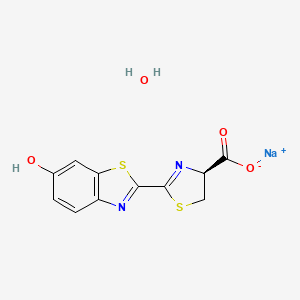
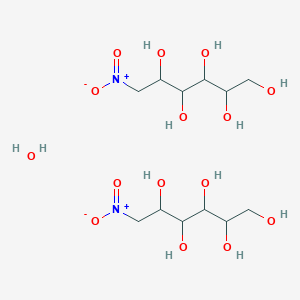
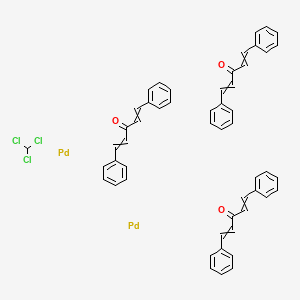

![sodium;2-hydroxy-4-[(4-nitrophenyl)diazenyl]benzoate](/img/structure/B8254844.png)
